4-Methylquinolizidine

Description

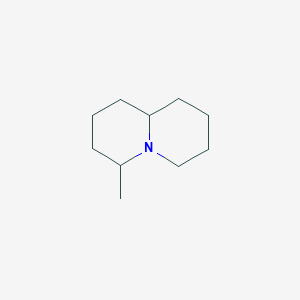

Structure

3D Structure

Properties

CAS No. |

1196-40-3 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3 |

InChI Key |

NVAZQVKYKZTHQP-UHFFFAOYSA-N |

SMILES |

CC1CCCC2N1CCCC2 |

Canonical SMILES |

CC1CCCC2N1CCCC2 |

Origin of Product |

United States |

Stereochemical Investigations of 4 Methylquinolizidine

Determination of Relative and Absolute Stereochemistry

The stereochemistry of 4-Methylquinolizidine arises from two chiral centers, leading to the possibility of four stereoisomers: (4R, 9aS), (4S, 9aR), (4R, 9aR), and (4S, 9aS). The determination of the relative and absolute configuration of these isomers is fundamental to understanding their unique properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, has been a pivotal tool in elucidating the relative stereochemistry of this compound isomers. The chemical shifts of the carbon atoms in the quinolizidine (B1214090) ring system are sensitive to the orientation of the methyl group at the C-4 position. A study on the ¹³C spectra of various quinolizidine alkaloids, including those with a methyl substituent at the C-4 position, provides valuable data for distinguishing between the cis and trans diastereomers. cdnsciencepub.com The effect of the 3-furyl group at C-4 on the quinolizidine ring carbons has been observed to be nearly the same as that of a methyl group in the same position, causing both shielding and deshielding effects at various ring carbons. cdnsciencepub.com

The following table summarizes the predicted ¹³C NMR chemical shifts for the quinolizidine ring carbons in this compound, based on data from related structures. The differences in chemical shifts, particularly for carbons C-3, C-4, C-5, and the methyl carbon, are indicative of the cis or trans relationship between the methyl group and the bridgehead hydrogen at C-9a.

While NMR spectroscopy is powerful for determining relative stereochemistry, the assignment of the absolute configuration often requires other techniques. X-ray crystallography of a single crystal of an enantiomerically pure compound is the most definitive method for determining its absolute stereochemistry. However, no specific X-ray crystallographic data for this compound has been found in the reviewed literature. In the absence of such data, the absolute configuration can often be inferred from the stereochemistry of a chiral starting material used in an enantioselective synthesis, provided the reaction mechanism and its stereochemical course are well understood.

Stereochemical Outcomes in this compound Synthesis

The synthesis of this compound with a defined stereochemistry is a significant challenge that has been addressed through various stereoselective strategies. The desired stereochemical outcome, whether cis or trans, and the specific enantiomer, depends on the chosen synthetic route and the nature of the catalysts or chiral auxiliaries employed.

An enantioselective synthesis of the nonnatural base (4R,9aS)-4-methylquinolizidine has been successfully achieved starting from a phenylglycinol-derived δ-lactam. acs.org This approach illustrates the power of using chiral building blocks to control the absolute stereochemistry of the final product. The stereochemistry of the starting lactam directly dictates the stereochemistry at the newly formed chiral centers in the quinolizidine ring.

The stereochemical outcome of the synthesis is highly dependent on the reaction conditions and the reagents used. For instance, catalytic hydrogenation of a suitable precursor can lead to different diastereomers depending on the catalyst and the substrate's conformation. The facial selectivity of the hydrogenation is influenced by the steric hindrance around the double bond, often leading to the delivery of hydrogen from the less hindered face.

The following table provides a summary of potential stereochemical outcomes in the synthesis of this compound based on different synthetic approaches.

Confirmation of Stereoisomeric Purity through Advanced Analytical Techniques

Ensuring the stereoisomeric purity of a this compound sample is critical, as different stereoisomers can exhibit distinct biological activities. Advanced analytical techniques are employed to separate and quantify the different stereoisomers, thereby confirming the purity of a synthesized or isolated sample.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for the separation of enantiomers. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation and quantification. While specific HPLC methods for this compound are not detailed in the available literature, the general principles of chiral HPLC are widely applicable to quinolizidine alkaloids.

Gas Chromatography (GC) can also be utilized for the separation of diastereomers. The different physical properties of diastereomers, such as their boiling points and vapor pressures, can lead to their separation on a standard GC column. For enantiomeric separation by GC, derivatization with a chiral reagent to form diastereomers is often necessary.

Capillary Electrophoresis (CE) is another high-resolution technique that can be employed for the separation of stereoisomers. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve enantiomeric separation.

Impact of Stereochemistry on Molecular Properties and Reactivity

The stereochemistry of this compound has a profound impact on its three-dimensional shape, which in turn influences its molecular properties and chemical reactivity. The relative orientation of the methyl group (cis or trans) affects the conformational equilibrium of the quinolizidine ring system.

In the trans isomer, the methyl group can occupy either an axial or an equatorial position. The diequatorial conformation is generally more stable for disubstituted cyclohexanes, and by extension, for the substituted piperidine (B6355638) ring of the quinolizidine system. openstax.orglibretexts.orglibretexts.org This is due to the avoidance of 1,3-diaxial interactions that would destabilize the axial conformation. openstax.org In contrast, the cis isomer will have one substituent in an axial and the other in an equatorial position, and ring flipping leads to an interchange of these positions. youtube.com

The thermodynamic stability of the stereoisomers is also a direct consequence of their stereochemistry. The trans isomer with both the bridgehead hydrogen and the methyl group in pseudo-equatorial positions is expected to be the most stable due to the minimization of steric strain.

The following table outlines the expected impact of stereochemistry on various molecular properties and the reactivity of this compound.

Lack of Specific Research Data on the Conformational Analysis of this compound

Despite a comprehensive search of available scientific literature, specific and detailed research focusing solely on the conformational analysis of the chemical compound this compound could not be located. While extensive research exists on the conformational properties of the parent quinolizidine ring system and various other substituted analogues, dedicated studies on the 4-methyl derivative, as outlined in the requested article structure, are not present in the public domain.

General conformational principles of the quinolizidine system are well-established. The quinolizidine ring system can exist in both trans- and cis-fused conformations. The trans-fused conformation is generally considered to be the more stable arrangement. The Bohlmann criterion, which correlates the presence of specific infrared (IR) absorption bands (known as Bohlmann bands) with the number of anti-periplanar C-H bonds to the nitrogen lone pair, is a key principle in the conformational analysis of such nitrogen-containing heterocycles.

Furthermore, computational methods like Density Functional Theory (DFT) and molecular modeling are powerful tools routinely used to investigate the conformational equilibria and dynamics of molecules. Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and IR spectroscopy are indispensable for elucidating the three-dimensional structures and conformational preferences of chemical compounds.

While these principles and techniques have been applied to numerous quinolizidine derivatives, the specific application and resulting data for this compound are not documented in the searched scientific literature. Therefore, any attempt to generate the requested article would involve speculation and extrapolation from related compounds, which would not meet the required standards of scientific accuracy and specificity for the target molecule.

Conformational Analysis of 4 Methylquinolizidine

Experimental Techniques in Conformational Elucidation

Infrared (IR) Spectroscopy for Conformational Indicators

Infrared (IR) spectroscopy serves as a potent diagnostic tool for determining the conformational arrangement of the quinolizidine (B1214090) ring system, primarily through the analysis of "Bohlmann bands." These bands are a series of medium-intensity C-H stretching absorptions that appear in the 2700–2800 cm⁻¹ region of the IR spectrum. The presence of Bohlmann bands is a hallmark of a trans-fused quinolizidine conformation.

This phenomenon arises from the specific stereoelectronic requirement that the lone pair of electrons on the nitrogen atom must be oriented anti-periplanar to at least two adjacent axial C-H bonds. In a trans-fused quinolizidine system, the nitrogen lone pair is anti-periplanar to the axial C-H bonds at the bridgehead carbon (C-10) and the carbons alpha to the nitrogen (C-4, C-6). This anti-periplanar arrangement weakens the corresponding C-H bonds, causing their stretching vibrations to shift to a lower frequency, giving rise to the characteristic Bohlmann bands.

For 4-methylquinolizidine, the observation of Bohlmann bands would strongly indicate that the molecule adopts a trans-fused conformation with the methyl group occupying an equatorial position. In this arrangement, the proton at C-4 would be in an axial position, maintaining the necessary anti-periplanar relationship with the nitrogen lone pair, alongside the axial protons at C-6 and C-10. Conversely, the absence of these bands would suggest a predominance of a cis-fused conformer or a trans-fused conformer where the stereoelectronic requirements are not met, which is a less likely scenario.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the solution-state conformation of this compound through the analysis of both ¹H and ¹³C NMR spectra.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the quinolizidine ring are highly sensitive to the conformation. In a trans-fused system, the ring carbons exhibit characteristic chemical shifts. The orientation of the methyl group at C-4 has a predictable effect on the spectrum. An equatorial methyl group at C-4 is expected, and its influence can be compared to related systems. Studies on Nuphar alkaloids, which feature a 3-furyl group at the C-4 position, have shown that this substituent has nearly the same effect on the quinolizidine ring carbons as a methyl group in the same position cdnsciencepub.com. A key finding is that axial methyl groups are consistently more shielded (resonate at a lower ppm value) than their equatorial counterparts cdnsciencepub.com. Therefore, the chemical shift of the C-4 methyl carbon can definitively establish its orientation.

The expected ¹³C NMR chemical shifts for the major conformer of this compound (trans-fused, equatorial methyl) are based on the parent quinolizidine ring with substituent effects applied.

| Carbon Atom | Expected Chemical Shift (ppm) for trans-Quinolizidine | Expected Shift for 4-eq-Methylquinolizidine |

| C-2 | 26.1 | ~33 |

| C-3 | 24.5 | ~31 |

| C-4 | 56.5 | ~62 |

| C-6 | 56.5 | ~56 |

| C-7 | 24.5 | ~24 |

| C-8 | 26.1 | ~26 |

| C-9 | 34.3 | ~34 |

| C-10 | 61.2 | ~60 |

| 4-CH₃ | - | ~20 |

¹H NMR Spectroscopy: The proton NMR spectrum provides further conformational proof. The proton at C-4 (the methine proton) would show distinct coupling constants depending on its orientation. In the preferred conformer with an equatorial methyl group, the C-4 proton is axial. It would exhibit large axial-axial couplings to the axial protons on C-3 and C-5, and smaller axial-equatorial couplings. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can confirm spatial relationships. For instance, NOE correlations would be expected between the axial C-4 proton and other axial protons within the ring system, such as the axial proton at C-2 and the bridgehead proton at C-10.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides the most unambiguous and precise data for the conformation of a molecule in the solid state. This technique determines the exact three-dimensional coordinates of each atom, yielding definitive information on bond lengths, bond angles, and torsional angles.

Ring Fusion: A trans-fused junction between the two rings.

Ring Conformation: Both six-membered rings adopting a stable chair conformation.

Substituent Orientation: The methyl group at the C-4 position occupying an equatorial site to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial interactions.

This predicted solid-state structure represents the lowest energy ground state for the molecule, providing a benchmark for comparison with the conformational preferences observed in solution by NMR.

Influence of Methyl Substitution on Quinolizidine Conformation

The parent quinolizidine system exists in a dynamic equilibrium between the more stable trans-fused conformer (A-value ~2.1 kcal/mol more stable) and the less stable cis-fused conformer. This equilibrium is governed by a combination of nitrogen inversion and ring inversion.

The introduction of a methyl group at the C-4 position profoundly influences this equilibrium. Due to steric hindrance, a methyl group on a cyclohexane-like ring has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. This principle is directly applicable to the this compound system.

Destabilization of the cis-Conformer: In any of the possible cis-fused conformations, the C-4 methyl group would encounter significant steric strain, either through 1,3-diaxial interactions or other gauche interactions. This added strain further destabilizes the already higher-energy cis-conformation.

Therefore, the primary influence of the methyl substitution at C-4 is the dramatic stabilization of a single conformer: the trans-fused chair-chair conformation with the methyl group in an equatorial position. This substitution simplifies the conformational landscape, making this compound a conformationally rigid molecule that overwhelmingly prefers one spatial arrangement.

Advanced Spectroscopic and Chromatographic Characterization in 4 Methylquinolizidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of quinolizidine (B1214090) alkaloids. nih.gov Through various one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework, determine relative configurations of chiral centers, and analyze conformational dynamics. nih.gov

Proton NMR (¹H NMR) provides crucial information about the electronic environment of each proton and their spatial relationships through chemical shifts and spin-spin coupling constants (J-values). ubc.canih.gov In 4-Methylquinolizidine, the ¹H NMR spectrum reveals distinct signals for the methyl group protons and the protons on the quinolizidine ring system. The chemical shift of each proton is influenced by its proximity to the nitrogen atom and the methyl substituent, as well as its axial or equatorial orientation.

Coupling constants are particularly informative for deducing stereochemistry. mdpi.comlibretexts.org For instance, large vicinal coupling constants (³J) are typically observed between axial-axial protons (¹⁰⁻¹⁴ Hz), while smaller couplings are seen between axial-equatorial and equatorial-equatorial protons (³⁻⁵ Hz). mdpi.com This data allows for the determination of the relative configuration of the methyl group and the conformation of the fused ring system.

Table 1: Illustrative ¹H NMR Data for a Substituted Quinolizidine System

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |

| H-1ax | 1.25 | ddd | 12.5, 12.5, 4.0 | Axial |

| H-1eq | 1.70 | ddd | 12.5, 4.0, 2.5 | Equatorial |

| H-4 (CH) | 2.10 | m | - | - |

| H-10ax | 2.85 | ddd | 11.5, 11.5, 3.5 | Axial |

| CH₃ | 1.05 | d | 6.5 | - |

Note: Data is hypothetical and representative for a 4-substituted quinolizidine ring to illustrate typical values.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of this compound. udel.eduoregonstate.edu Each chemically non-equivalent carbon atom produces a distinct signal, revealing the total number of unique carbons in the molecule. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the hybridization, substitution, and stereochemical environment of each carbon. udel.eduyoutube.com

The position of the methyl group significantly influences the chemical shifts of the adjacent carbons (α, β, and γ effects). Specifically, the stereochemical orientation of the methyl group (axial vs. equatorial) induces characteristic shifts in the γ-carbons, a phenomenon known as the γ-gauche effect. An axial methyl group will shield the γ-carbons, causing their signals to appear at a higher field (lower ppm value) compared to a conformation with an equatorial methyl group. This effect is a powerful tool for stereochemical assignment. organicchemistrydata.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Stereoisomers

| Carbon Position | trans-Isomer (δ, ppm) | cis-Isomer (δ, ppm) |

| C-2 | 34.5 | 33.8 |

| C-3 | 26.1 | 25.5 |

| C-4 | 60.2 | 58.9 |

| C-6 | 57.0 | 56.5 |

| C-10 | 65.8 | 64.2 |

| CH₃ | 19.5 | 18.7 |

Note: Data is hypothetical, based on typical values for substituted quinolizidines, to illustrate stereochemical effects.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. libretexts.orgnih.gov This makes NOESY exceptionally powerful for determining the relative stereochemistry of molecules like this compound. nih.govlibretexts.org

For instance, a NOESY experiment can unambiguously determine the orientation of the methyl group. If the methyl protons show a cross-peak with axial protons on the same side of the ring system, it confirms an axial orientation for the methyl group. Conversely, correlations to different sets of protons would indicate an equatorial position. These through-space interactions provide definitive evidence for stereochemical assignments where coupling constant data might be ambiguous. rsc.org

The quinolizidine ring system is not static and can undergo conformational exchange processes, such as ring inversion and nitrogen inversion. nih.govcopernicus.org Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra at variable temperatures to study these dynamic processes. copernicus.orgcopernicus.org

At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, causing the peaks to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures. copernicus.orgcopernicus.org By analyzing the changes in the line shape of the signals as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the energy barrier to inversion. copernicus.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. libretexts.orglibretexts.org In techniques like Electron Ionization (EI), the molecular ion of this compound will undergo characteristic fragmentation pathways. The fragmentation of quinolizidine alkaloids is often directed by the nitrogen atom and involves cleavage of the C-C bonds alpha to the nitrogen, leading to the formation of stable iminium ions. miamioh.eduwikipedia.org The loss of the methyl group or other neutral fragments can help to confirm the core structure and the position of substituents. The stereochemistry of the ring junction can also influence the relative abundance of certain fragment ions. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 153 | [M]⁺• (Molecular Ion) | - |

| 138 | [M - CH₃]⁺ | •CH₃ |

| 97 | [C₆H₁₁N]⁺ | C₄H₈ |

| 83 | [C₅H₉N]⁺ | C₅H₁₀ |

Note: This table represents expected fragmentation patterns based on the general principles of mass spectrometry for cyclic amines.

X-ray Crystallography for Unambiguous Stereostructural Determination

While NMR and MS provide powerful insights into molecular structure in solution and the gas phase, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis can provide precise atomic coordinates. mdpi.comredalyc.org

This technique yields a detailed molecular model, confirming the connectivity, bond lengths, bond angles, and torsional angles. nih.govnih.gov Crucially, it provides an absolute determination of the relative stereochemistry of all chiral centers and the preferred conformation of the molecule in the crystal lattice. nih.govnih.gov This solid-state structural information serves as a definitive benchmark for validating the stereochemical and conformational assignments made using spectroscopic methods like NMR.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone in the analysis of quinolizidine alkaloids like this compound. It provides the means to separate the target analyte from a mixture of other compounds, which is a critical step for accurate quantification and characterization. Both gas and liquid chromatography are frequently employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds such as quinolizidine alkaloids. nih.govacgpubs.org It has been a primary method for QA analysis for over four decades, leading to the creation of extensive databases of mass spectra and retention indices that aid in compound identification. nih.gov

In the context of this compound, GC is instrumental for several reasons:

Purity Assessment: By separating this compound from impurities and other alkaloids that may be present in a sample, GC allows for a precise determination of its purity. The area of the chromatographic peak corresponding to the compound is proportional to its concentration.

Isomer Separation: Quinolizidine alkaloids often exist as stereoisomers, which can have different biological activities. High-resolution capillary GC columns, especially those with chiral stationary phases, are capable of separating these isomers. chromatographyonline.comgcms.cz For instance, GC-MS methods have been noted to distinguish between epilupinine and lupinine, two isomers with very close retention times that can be easily misinterpreted. nih.gov The separation is based on the differential interaction of the isomers with the stationary phase of the column. chromatographyonline.com

The effectiveness of GC in separating QAs is demonstrated by its ability to resolve complex mixtures of alkaloids extracted from plants of the Lupinus and Genista genera. acgpubs.orgmdpi.com A typical GC-MS analysis involves injecting a vaporized sample into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column, and separation occurs based on the compounds' boiling points and affinities for the stationary phase coating the column walls.

Table 1: Representative GC-MS Conditions for Quinolizidine Alkaloid Analysis

| Parameter | Condition | Source |

| Instrument | Agilent 7890A GC with 5975C MSD | mdpi.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | mdpi.com |

| Injector Temp. | 250 °C | researchgate.net |

| Detector Temp. | 280 °C | researchgate.net |

| Oven Program | 120 °C (3 min), then ramp 10 °C/min to 260 °C | researchgate.net |

| Carrier Gas | Helium | acgpubs.org |

Despite its strengths, GC-MS analysis of alkaloids can sometimes require a derivatization step to increase volatility and thermal stability, although many QAs can be analyzed directly. uva.es

High-Performance Liquid Chromatography (HPLC) in Quinolizidine Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), have become increasingly popular for the analysis of quinolizidine alkaloids. nih.gov These techniques are particularly advantageous for analyzing less volatile or thermally sensitive compounds and offer a complementary approach to GC. When coupled with tandem mass spectrometry (MS/MS), HPLC provides a highly sensitive and selective method for both identification and quantification. nih.govresearchgate.net

Key applications of HPLC in the analysis of this compound and related alkaloids include:

High-Throughput Screening: HPLC and UPLC methods can have significantly shorter analysis times compared to traditional GC methods. For example, a UPLC-MS/MS method for five QAs had a run time of just 5 minutes, a significant reduction from the 40 minutes required by some older LC techniques. acs.org

Quantification: Validated HPLC-MS/MS methods allow for the precise quantification of alkaloids in various matrices. nih.gov These methods demonstrate excellent linearity, precision, and accuracy, with limits of quantification (LOQs) often in the micrograms per kilogram (µg/kg) range. researchgate.netacs.org

Simplified Sample Preparation: Compared to GC, HPLC methods may require simpler sample preparation, often omitting derivatization or concentration steps, which saves time and reduces the potential for sample loss or contamination. acs.org

Reversed-phase chromatography is the most common mode used for QA analysis, typically employing a C18 column. The separation is achieved by a mobile phase, usually a mixture of acetonitrile or methanol and water with additives like formic acid to ensure good peak shape and ionization for MS detection. nih.gov

Table 2: UPLC-MS/MS Method Validation Parameters for Representative Quinolizidine Alkaloids

| Compound | Retention Time (min) | LOD (μg/mL) | LOQ (μg/mL) | Linearity (R²) |

| Lupinine | 2.46 | 1.300 | 3.901 | 0.9996 |

| 13-Hydroxylupanine | 2.49 | 1.245 | 3.735 | 0.9992 |

| Lupanine | 2.64 | 1.915 | 5.746 | 0.9993 |

| Angustifoline | 2.81 | 0.503 | 1.509 | 0.9997 |

| Sparteine | 3.07 | 0.785 | 2.356 | 0.9977 |

| Source: Adapted from ACS Omega, 2020. acs.org |

Integration of Multi-Technique Approaches for Comprehensive Elucidation

For the unambiguous identification and complete structural characterization of a compound like this compound, relying on a single analytical technique is often insufficient. A comprehensive approach that integrates multiple chromatographic and spectroscopic methods is the gold standard in chemical research. nih.gov

An integrated workflow typically involves:

Initial Separation and Detection: HPLC or GC is used to isolate the compound of interest from a mixture.

Molecular Mass Determination: Mass spectrometry (hyphenated to GC or LC) provides the molecular weight and elemental formula (with high-resolution MS).

Structural Confirmation: Tandem MS (MS/MS) experiments provide fragmentation patterns that are characteristic of the molecular structure. acs.org

Cross-Verification: The identity of a compound can be cross-referenced by analyzing the same sample with both LC-MS/MS and GC-MS. nih.gov This is particularly useful for confirming the identity of alkaloids for which analytical standards are not available, by comparing the obtained mass spectra with established libraries. nih.govwur.nl

This multi-technique strategy was effectively used in a comprehensive analysis of quinolizidine alkaloids in Lupinus species. Researchers first developed and validated a new LC-MS/MS method for quantifying 15 different QAs. nih.gov They then used GC-MS to verify and cross-reference the identity of certain alkaloids, especially those lacking commercial analytical standards. nih.govwur.nl This dual-technique approach ensures a much higher degree of confidence in the identification and allows for a more complete understanding of the alkaloid profile of a sample. By combining the separation power of chromatography with the detailed structural information from mass spectrometry, researchers can confidently elucidate the structure of novel compounds and accurately profile complex mixtures containing known alkaloids like this compound.

Role As a Model Compound and Analogue in Mechanistic Chemical and Biochemical Studies

Design of 4-Methylquinolizidine Analogues for Enzyme Mechanistic Probing

The design of analogues based on the this compound core is a strategic approach to probe the active sites of enzymes. By systematically modifying the structure, researchers can gain insights into the specific interactions between a ligand and an enzyme, helping to elucidate the catalytic mechanism. For instance, the introduction of functional groups at various positions on the quinolizidine (B1214090) ring can serve as probes for hydrogen bonding, hydrophobic interactions, or electrostatic interactions within the enzyme's active site. While specific studies focusing exclusively on this compound analogues for this purpose are not extensively documented in publicly available literature, the principles of analogue design are well-established in medicinal chemistry and enzymology. The methyl group at the 4-position provides a key steric and electronic feature that can be systematically altered to understand its influence on enzyme binding and activity.

Investigation of Carbocationic Intermediates in Biosynthetic Pathways Using Aza-Analogues

The biosynthesis of many alkaloids, including those with a quinolizidine core, is proposed to proceed through carbocationic intermediates. The inherent instability of these intermediates makes their direct observation challenging. A common strategy to study these transient species is the use of aza-analogues, where a carbon atom at a key position is replaced by a nitrogen atom. The resulting positively charged quaternary ammonium (B1175870) species can mimic the geometry and electronic properties of a carbocationic intermediate.

In the context of quinolizidine biosynthesis, aza-analogues of proposed intermediates can be synthesized and tested for their ability to interact with biosynthetic enzymes. If an aza-analogue acts as a potent inhibitor of a specific enzyme in the pathway, it provides strong evidence for the existence of a carbocationic intermediate with a similar structure. While direct studies employing aza-analogues of this compound are not readily found in the literature, this approach has been successfully applied to other alkaloid biosynthetic pathways to trap and characterize enzyme-intermediate complexes.

Structure-Activity Relationship (SAR) Studies of Quinolizidine Derivatives in Mechanistic Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. In the context of quinolizidine derivatives, SAR studies aim to identify the key structural features responsible for their interaction with biological targets, often enzymes or receptors. These studies typically involve the synthesis of a series of related compounds where specific parts of the molecule are systematically modified.

For this compound derivatives, SAR studies would involve evaluating the impact of the methyl group at the 4-position on biological activity. This could be achieved by comparing the activity of this compound with its unsubstituted parent compound, quinolizidine, as well as with analogues bearing different substituents at the 4-position (e.g., ethyl, propyl, or functionalized alkyl chains). Furthermore, the stereochemistry of the methyl group would be a critical factor to investigate. The relative orientation of the methyl group (axial vs. equatorial) can significantly influence the molecule's shape and its ability to fit into a specific binding site. Although detailed SAR studies specifically centered on a broad series of this compound derivatives are not widely published, the principles of SAR are routinely applied to understand the mechanistic basis of the biological activity of quinolizidine alkaloids in general.

Kinetic Studies Pertaining to Quaternization and Other Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. The quaternization of tertiary amines, such as this compound, is a classic example of an SN2 reaction, often referred to as the Menschutkin reaction. In this reaction, the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon, leading to the formation of a quaternary ammonium salt.

The rate of quaternization of this compound would be influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric and electronic properties of the amine itself. The presence of the methyl group at the 4-position would be expected to exert a steric effect on the rate of quaternization. Depending on its stereochemical orientation, the methyl group could either hinder or have a negligible effect on the approach of the alkylating agent to the nitrogen atom.

Below is a hypothetical data table illustrating the type of data that would be generated from such a kinetic study.

| Compound | Alkylating Agent | Solvent | Rate Constant (k) at 25°C (M-1s-1) |

|---|---|---|---|

| Quinolizidine | Methyl Iodide | Acetonitrile | - |

| This compound | Methyl Iodide | Acetonitrile | - |

| Quinolizidine | Ethyl Bromide | Acetonitrile | - |

| This compound | Ethyl Bromide | Acetonitrile | - |

| Quinolizidine | Methyl Iodide | Methanol | - |

| This compound | Methyl Iodide | Methanol | - |

Derivatization Strategies in 4 Methylquinolizidine Analytical Research

Purpose of Derivatization for Enhanced Analytical Performance

The primary objectives of derivatizing 4-Methylquinolizidine are to improve its volatility, thermal stability, and detectability. jfda-online.commdpi.com For gas chromatographic analysis, native this compound may exhibit poor peak shape and tailing due to its polarity, which can lead to interactions with active sites in the GC system. mdpi.com Derivatization masks the polar amine group, reducing these interactions and thereby improving chromatographic resolution and peak symmetry. jfda-online.com

Furthermore, derivatization can significantly enhance the sensitivity of detection. By introducing specific chemical moieties, the response of the derivative to various detectors can be amplified. For instance, introducing fluorinated groups can make the molecule more amenable to electron capture detection (ECD), which offers high sensitivity. jfda-online.com In mass spectrometry (MS), derivatization can lead to the formation of characteristic fragment ions, aiding in structural elucidation and improving the signal-to-noise ratio for more accurate quantification. sigmaaldrich.com While not always essential, derivatization is particularly valuable for achieving lower limits of detection, especially when analyzing this compound in complex biological or environmental matrices. mdpi.comnih.gov

For HPLC analysis, derivatization can be employed to introduce chromophores or fluorophores into the this compound molecule, which naturally lacks strong UV-absorbing or fluorescent properties. xjtu.edu.cn This modification allows for highly sensitive detection using UV-Vis or fluorescence detectors. xjtu.edu.cn

Specific Derivatization Reagents and Methodologies Applicable to Amines and Related Functional Groups

Given that this compound is a tertiary amine, derivatization strategies primarily target this functional group. The most common approaches for derivatizing amines for GC analysis are silylation, acylation, and alkylation. jfda-online.commdpi.com

Silylation: This is a widely used technique that involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com For tertiary amines like this compound, silylation reagents can interact with any available active hydrogens in the vicinity of the amine or on other parts of the molecule if present, though direct derivatization of the tertiary amine itself is not the primary mechanism. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com

Acylation: This method introduces an acyl group into the molecule. For tertiary amines, acylation is less direct than for primary or secondary amines. However, reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used. The introduction of fluorine atoms in these reagents significantly increases the volatility and allows for highly sensitive detection by ECD. jfda-online.com

Alkylation: Alkylation involves the introduction of an alkyl group. Reagents like methyl chloroformate (MCF) are versatile for derivatizing compounds with amino groups. nih.gov This process can enhance volatility and improve chromatographic separation. nih.gov

The table below summarizes some of the key derivatization reagents applicable to the analysis of quinolizidine (B1214090) alkaloids like this compound.

| Derivatization Strategy | Reagent | Abbreviation | Target Functional Group | Analytical Technique |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Active Hydrogens | GC-MS |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Active Hydrogens | GC-MS | |

| Acylation | Trifluoroacetic anhydride | TFAA | Amine | GC-ECD, GC-MS |

| Pentafluoropropionic anhydride | PFPA | Amine | GC-ECD, GC-MS | |

| Alkylation | Methyl chloroformate | MCF | Amine | GC-MS |

Impact of Derivatization on Spectroscopic Signatures and Chromatographic Behavior for Analytical Purposes

The chemical modification of this compound through derivatization has a profound impact on its analytical behavior.

Chromatographic Behavior: Derivatization generally leads to a decrease in the polarity of this compound. This reduction in polarity results in less interaction with the stationary phase in gas chromatography, leading to shorter retention times and, more importantly, improved peak shapes with reduced tailing. mdpi.com The increased volatility of the derivatives allows for analysis at lower temperatures, which can be beneficial for thermally labile compounds. mdpi.com

Spectroscopic Signatures: In mass spectrometry, the derivatives of this compound will exhibit different mass spectra compared to the underivatized molecule. The addition of a derivatizing group increases the molecular weight, shifting the molecular ion peak to a higher mass-to-charge ratio (m/z). This can be advantageous in distinguishing the analyte from background noise. Furthermore, the fragmentation patterns of the derivatives are often more characteristic and can provide valuable structural information. sigmaaldrich.com For instance, silyl (B83357) derivatives often show a characteristic loss of a methyl group (M-15) or a tert-butyl group (M-57) for TBDMS derivatives, which can be used for identification. sigmaaldrich.com

For HPLC with UV or fluorescence detection, the introduction of a chromophore or fluorophore through derivatization dramatically enhances the spectroscopic response. The resulting derivative will absorb light at a specific wavelength or emit fluorescence, allowing for highly sensitive and selective detection that would not be possible with the native compound. xjtu.edu.cn

Pre-column and Post-column Derivatization Techniques

In the context of HPLC analysis, derivatization can be performed either before the sample is introduced into the chromatographic column (pre-column) or after the separation has occurred but before detection (post-column). mostwiedzy.pl

Pre-column Derivatization: This is the more common approach where the derivatization reaction is carried out before injecting the sample into the HPLC system.

Advantages: Pre-column derivatization offers flexibility in the choice of reaction conditions (e.g., heating, longer reaction times) to ensure the reaction goes to completion. It can also be used to modify the chromatographic properties of this compound, for example, by making it more hydrophobic to improve retention on a reversed-phase column. Any excess derivatizing reagent can be removed before injection, preventing interference with the chromatography. mostwiedzy.pl

Disadvantages: This method can be more labor-intensive and may be more susceptible to variability if the reaction is not consistently carried out. The formation of multiple derivatives is also a possibility, which can complicate the resulting chromatogram. mostwiedzy.pl

Post-column Derivatization: In this technique, the derivatizing reagent is continuously added to the column effluent, and the reaction occurs in a reaction coil between the column and the detector.

Advantages: Post-column derivatization is generally more reproducible and easier to automate. Since the derivatization occurs after separation, there is no risk of forming multiple derivative peaks for a single analyte. mostwiedzy.pl

Disadvantages: The reaction must be rapid and complete at or near ambient temperature. The choice of reagents is more limited, and the derivatizing reagent itself should not interfere with the detection of the derivative. The additional volume of the reaction coil can lead to band broadening, which may reduce chromatographic efficiency. mostwiedzy.pl

The choice between pre-column and post-column derivatization depends on the specific analytical requirements, the nature of the derivatization reaction, and the available instrumentation.

Future Research Directions in 4 Methylquinolizidine Chemistry

Development of Advanced Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in quinolizidine (B1214090) alkaloids is fundamental to their biological activity. Consequently, the development of synthetic methods that can control this arrangement is a primary focus of future research. Current synthetic strategies often employ reactions like imino-Diels-Alder and intramolecular aza-Michael additions to construct the bicyclic core. nih.gov Future efforts will likely concentrate on refining these methods to achieve higher levels of stereoselectivity, particularly for complex targets.

Advancements in organocatalysis, for example, offer a promising avenue for the efficient and diastereoselective synthesis of substituted piperidine (B6355638) rings, which are the precursors to the quinolizidine system. chemistryviews.org The use of dithiane coupling reactions in combination with organocatalytic aza-conjugate additions has been explored for creating specific stereoisomers. chemistryviews.org Furthermore, redox-controlled catalytic C-C bond-forming reactions, such as aerobic DDQ-catalyzed allylation followed by palladium-catalyzed hydrogenation and reductive amination, have shown the potential to produce C4-substituted benzo[a]quinolizidines as single diastereomers. nih.gov The future in this area involves designing new catalytic systems that provide access to all possible stereoisomers of 4-methylquinolizidine, enabling a comprehensive exploration of its chemical and biological properties.

Table 1: Selected Stereoselective Synthetic Approaches for Quinolizidine Scaffolds

| Method | Key Reaction(s) | Stereochemical Control | Application Example |

|---|---|---|---|

| Imino-Diels-Alder Reaction | [4+2] Cycloaddition | Diastereoselective | Synthesis of tetrahydropyridines |

| Intramolecular aza-Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ester | Diastereoselective | Formation of sulfur-substituted bicyclic compounds nih.gov |

| Organocatalytic aza-Conjugate Addition | Asymmetric conjugate addition | Enantio- and Diastereoselective | Access to 3-methyl-2,6-cis-piperidine systems chemistryviews.org |

Refinement of Computational Models for Conformational and Stereochemical Prediction

Computational chemistry is an indispensable tool for understanding the structure and behavior of flexible ring systems like quinolizidine. The conformation of the C/D quinolizidine ring system is highly dependent on the structure and configuration of its side chains. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT) at the B3LYP/6-31G* level or Møller-Plesset perturbation theory (MP2/6-311G(d,p)), are used to determine the relative stability of different isomers and conformers. nih.govresearchgate.net

A key area for future development is the enhancement of the accuracy of these models. By correlating calculated NMR chemical shifts with experimental data, researchers can validate and refine their computational methods. researchgate.net This synergy allows for the confident assignment of configuration and conformation. Future research will focus on developing more sophisticated computational models that can more accurately predict the subtle energetic differences between various chair, boat, and twist conformations of the this compound rings, especially in different solvent environments. nih.gov These refined models will be crucial for predicting spectroscopic properties and understanding the molecule's dynamic behavior, which is often linked to its mechanism of action.

Application of Emerging Analytical Technologies for Deeper Structural and Dynamic Insights

Distinguishing between stereoisomers and positional isomers of quinolizidine alkaloids is a significant analytical challenge. semanticscholar.org Future research will increasingly rely on the application of emerging and advanced analytical technologies to provide unprecedented detail about the structure and dynamics of this compound.

Mass spectrometry (MS) techniques are powerful tools for structural determination. Methods like Fast Atom Bombardment (FAB)-MS and Collision-Induced Dissociation (CID) can help differentiate positional isomers, as the fragmentation pathway of the quinolizidine skeleton often depends on its stereochemistry. semanticscholar.orgnih.gov Modern hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide high sensitivity and are essential for analyzing complex mixtures of alkaloids. mdpi.comacs.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation. msu.edu Advanced 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, are used to establish the carbon skeleton and relative stereochemistry. core.ac.uk For studying molecular dynamics, NMR methods that can detect chemical exchange are vital. nih.gov The concept of "enantioresolution" in NMR, which quantifies the separation of signals from enantiomers using chiral auxiliaries, represents an emerging area that provides a more reliable interpretation of enantiomeric differentiation. uab.cat

Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is becoming the preferred technique for the separation of stereoisomers due to its speed and efficiency. researchgate.net The integration of these advanced analytical methods will provide a more complete picture of the static and dynamic structural features of this compound.

Table 2: Advanced Analytical Techniques for Quinolizidine Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass analysis of parent and fragment ions. | Accurate quantification and identification of alkaloids in complex mixtures. mdpi.comacs.org |

| FAB-MS/CID | Soft ionization followed by fragmentation analysis. | Differentiation of positional and stereoisomers based on unique fragmentation patterns. semanticscholar.orgnih.gov |

| 2D NMR (NOESY/ROESY) | Measures nuclear Overhauser effects through space. | Determination of relative stereochemistry and conformational preferences. nih.govcore.ac.uk |

| Chiral SFC | Chromatography using a supercritical fluid mobile phase and a chiral stationary phase. | Efficient separation of enantiomers and diastereomers. researchgate.net |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes that can be distinguished by NMR. | Determination of enantiomeric ratios and study of enantiodifferentiation. uab.cat |

Exploration of this compound as a Scaffold for Novel Chemical Probes

The rigid, well-defined three-dimensional structure of the quinolizidine skeleton makes it an attractive scaffold for the design of novel chemical probes. These probes can be used to investigate biological processes and interactions at a molecular level. For instance, benzo[a]quinolizidine derivatives have been studied as potential fluorescent probes for DNA. tandfonline.com These compounds exhibit native fluorescence that is quenched upon interaction with DNA, allowing for the study of this binding event. tandfonline.com

Future research will expand upon this concept by strategically modifying the this compound structure to create a new generation of molecular probes. By incorporating fluorophores, photoaffinity labels, or other reporter groups, scientists can design probes targeted to specific enzymes, receptors, or other biomolecules. The 4-methyl group itself can serve as a stereochemical handle to orient these functional groups in a precise manner, potentially leading to probes with high specificity and sensitivity for their biological targets.

Expanding the Understanding of Structure-Mechanism-Function Relationships for Quinolizidine Systems

A central goal in the study of quinolizidine alkaloids is to understand how their chemical structure dictates their biological function and mechanism of action. nih.gov The biological activities of these compounds, which can range from anti-inflammatory and antiviral to antitumor effects, are highly dependent on their specific structures. nih.govnih.govnih.gov

Future research in this area will focus on systematically elucidating these structure-activity relationships (SAR). By using the advanced stereoselective synthesis methods described in section 8.1, researchers can create a library of this compound analogues with precise variations in stereochemistry and substitution. These compounds can then be evaluated in biological assays to map out the structural requirements for a given activity. Combining these experimental results with the refined computational models from section 8.2 will allow for a deeper understanding of the molecular interactions between the quinolizidine alkaloid and its biological target. This integrated approach will be fundamental to explaining the mechanism of action at a molecular level and could guide the rational design of new therapeutic agents based on the quinolizidine scaffold. researchgate.net

Q & A

Q. Q1. What experimental design considerations are critical for synthesizing 4-Methylquinolizidine derivatives with high purity?

To optimize synthesis, prioritize:

- Reagent selection : Use anhydrous conditions and high-purity reagents (e.g., methylating agents like methyl iodide) to minimize side reactions .

- Characterization protocols : Employ NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation, and HPLC for purity assessment (>95%) .

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) in detail, adhering to journal guidelines for experimental sections .

- Safety : Follow protocols for handling hygroscopic or toxic intermediates, including waste disposal guidelines .

Q. Q2. Which analytical techniques are most reliable for confirming the identity of this compound in complex mixtures?

Combine:

- Chromatographic methods : GC-MS or LC-MS to separate and identify compounds based on retention times and fragmentation patterns .

- Spectroscopic analysis : IR spectroscopy for functional group verification (e.g., N-H stretches in quinolizidine rings) and X-ray crystallography for absolute configuration determination .

- Quantitative validation : Use internal standards (e.g., deuterated analogs) to calibrate instrumental responses and reduce matrix effects .

Q. Q3. How should researchers design in vitro assays to evaluate the biological activity of this compound analogs?

- Dose-response experiments : Test a concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values for enzyme inhibition or receptor binding .

- Controls : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate assay conditions .

- Replicate design : Perform triplicate measurements to account for intra-assay variability, and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. Q4. How can contradictory data on the pharmacological effects of this compound be systematically resolved?

- Meta-analysis : Aggregate results from peer-reviewed studies to identify trends, using tools like PRISMA for systematic reviews .

- Methodological audit : Compare experimental variables (e.g., cell lines, solvent systems) that may influence outcomes .

- Statistical reconciliation : Apply sensitivity analyses to test if contradictory findings arise from outlier data or measurement biases .

Q. Q5. What mixed-methods approaches are suitable for studying this compound’s mechanism of action in neuropharmacology?

- Quantitative strand : Conduct dose-dependent electrophysiology experiments to measure ion channel modulation .

- Qualitative strand : Use thematic analysis of historical literature to map hypotheses about structure-activity relationships (SAR) .

- Integration : Triangulate findings via joint displays (e.g., matrices linking bioassay data to mechanistic models) .

Q. Q6. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound derivatives?

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for target proteins .

- Synthetic diversification : Modify substituents (e.g., alkyl chains, halogens) and correlate changes with bioactivity trends .

- Data visualization : Use heatmaps or 3D-QSAR contour plots to highlight pharmacophoric features .

Q. Q7. How can researchers address challenges in handling this compound’s hygroscopicity during storage and analysis?

- Storage protocols : Store under inert gas (argon) in sealed vials with desiccants .

- Analytical mitigation : Use Karl Fischer titration to quantify moisture content and adjust TGA/DSC parameters to account for hydration .

Methodological Best Practices

Q. Q8. What literature review methodologies are recommended for identifying knowledge gaps in this compound research?

- Systematic reviews : Use databases (PubMed, SciFinder) with search terms like "this compound AND (synthesis OR bioactivity)" .

- Citation tracking : Employ tools like Web of Science to trace seminal studies and their derivatives .

- Gap analysis : Categorize findings into themes (e.g., synthetic routes, toxicity profiles) and flag understudied areas .

Q. Q9. How should raw data from this compound studies be organized to enhance reproducibility?

- Supplemental files : Archive spectra, chromatograms, and crystallographic data in repositories like Zenodo .

- Metadata tagging : Annotate datasets with experimental conditions (e.g., pH, temperature) using FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.